molecular formula C3H10ClN3 B095898 N-ethylguanidine hydrochloride CAS No. 19341-54-9

N-ethylguanidine hydrochloride

Cat. No. B095898
CAS RN: 19341-54-9
M. Wt: 123.58 g/mol
InChI Key: GVSGVBVZXJOLDD-UHFFFAOYSA-N
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Description

N-ethylguanidine hydrochloride is not directly mentioned in the provided papers; however, the papers do discuss various guanidine derivatives and their biological activities, which can provide insights into the properties and potential applications of this compound. Guanidine compounds are known for their biological relevance and have been studied for their interactions with enzymes and potential therapeutic effects .

Synthesis Analysis

The synthesis of guanidine derivatives is a topic of interest in several papers. For instance, the synthesis of N-hydroxy-N'-aminoguanidine derivatives has been reported, which are found to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis . Additionally, the synthesis of aminoalkylguanidine derivatives has been described, where debenzylated hydrochlorides were guanidilated using S-methylisothiourea sulfate . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of guanidine derivatives has been analyzed in several studies. For example, the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives have been investigated, revealing conformational properties and molecular chirality . Similarly, the crystal structures of N-(ω-Dimethylammonioalkyl)-N',N',N'',N''-tetramethylguanidinium-dichlorides have been determined, showing associations with chloride ions via hydrogen bonds . These structural insights are valuable for understanding the molecular behavior of guanidine compounds, including this compound.

Chemical Reactions Analysis

The reactivity of guanidine derivatives has been explored in various contexts. For instance, the condensation of aminoguanidine hydrochloride with ethyl acetoacetate has been studied, leading to the formation of different heterocyclic compounds depending on the reaction conditions . This demonstrates the versatility of guanidine derivatives in chemical reactions, which could be relevant for the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are crucial for their biological activity and potential applications. The effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, and cell cycle have been investigated, showing significant biological effects at low micromolar concentrations . The antifilarial activity of N-phenylguanidine derivatives has also been studied, although the specific activity was limited to certain infections . These findings suggest that guanidine derivatives, including this compound, may possess unique physical and chemical properties that could be exploited for therapeutic purposes.

Scientific Research Applications

  • N-ethylguanidine and its derivatives have been studied for their effects on neuromuscular junctions, specifically in blocking postsynaptic responses to acetylcholine. These compounds exhibit different levels of potency in blocking inward endplate currents, with effects varying based on the alkyl chain length of the derivative (Farley, Yeh, Watanabe, & Narahashi, 1981).

  • Research on N-ethylguanidine's impact on endplate currents in frog muscle suggests that these compounds can block open endplate channels, with the blockage depending on the direction of current flow rather than membrane potential (Vogel, Watanabe, Yeh, Farley, & Narahashi, 1984).

  • In environmental science, N-ethylguanidine hydrochloride has been used in the trace analysis of biocidal oligoguanidines in water samples. This demonstrates its utility in environmental monitoring and pollution studies (Buchberger, Himmelsbach, & Buchberger, 2013).

  • The compound has also been studied for its potential therapeutic applications. For instance, branched oligohexamethyleneguanidine hydrochloride, a derivative, shows promise in the treatment of diseases caused by bacteria, particularly for oral and pharyngeal mucosa infections (Beliakov, Shatalov, Kedik, Aydakova, & Zasypkina, 2020).

  • This compound has been utilized in the synthesis of various compounds. Its reaction with ethyl acetoacetate, for example, leads to different derivatives depending on the type of base used, indicating its role in chemical synthesis (Erkin & Krutikov, 2009).

  • Another study explored the effects of N-ethylguanidine on acetylcholine-activated ionic channels in chick myoballs, revealing insights into its pharmacological properties and potential therapeutic applications (Farley & Narahashi, 1983).

Safety and Hazards

N-Ethylguanidine hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS07 classification . It may cause harm if swallowed or if it comes into contact with the eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-ethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGVBVZXJOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941024
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19341-54-9
Record name Guanidine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19341-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylguanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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